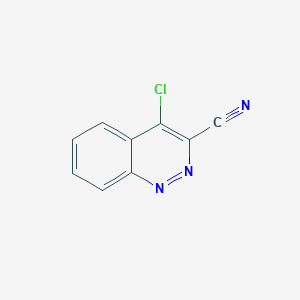

4-Chlorocinnoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorocinnoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKKAKSMBUIJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301434 | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36721-12-7 | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36721-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorocinnoline 3 Carbonitrile

Historical Context and Evolution of Cinnoline (B1195905) Synthesis

The journey into the synthesis of the cinnoline ring system began in the late 19th century. The first successful synthesis was reported by Victor von Richter in 1883, who obtained the parent heterocycle from the cyclization of an ortho-alkynyl diazonium salt. rsc.orgwikipedia.org This reaction, now known as the Richter cinnoline synthesis , laid the foundation for cinnoline chemistry. In its original form, the reaction involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group can then produce the parent cinnoline. wikipedia.org

Following Richter's discovery, several other classical methods for cinnoline synthesis were developed. The Widman-Stoermer synthesis , reported in 1884, involves the cyclization of a diazotized o-aminoarylethylene derivative. researchgate.net Another significant contribution was the Borsche cinnoline synthesis , which utilizes the cyclization of arylhydrazones of α-keto esters. wikipedia.orgrsc.org

These early methods, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. Over the years, significant efforts have been directed towards the development of more efficient and versatile synthetic routes. Modern approaches often focus on transition-metal-catalyzed cross-coupling reactions, C-H bond functionalization, and innovative cyclization strategies to construct the cinnoline core with greater control and efficiency.

Targeted Synthesis of 4-Chlorocinnoline-3-carbonitrile Precursors

The efficient synthesis of this compound heavily relies on the strategic preparation of its key precursors. This section details the methodologies for obtaining crucial intermediates, including ortho-substituted phenylhydrazine (B124118) derivatives and functionalized pyridazine (B1198779) and pyridine (B92270) intermediates.

Preparation of Ortho-Substituted Phenylhydrazine Derivatives

Ortho-substituted phenylhydrazines are pivotal starting materials for many cinnoline syntheses. For the specific target of this compound, a key precursor is 3-bromo-4(1H)-cinnolinone. The synthesis of this intermediate often begins with an appropriately substituted aniline (B41778).

One common strategy involves the bromination of p-chloroaniline to produce 3-bromo-4-chloroaniline. nih.gov This can then be converted to the corresponding phenylhydrazine derivative. Alternatively, the synthesis can start from a substituted nitrobenzene. For instance, 1-bromo-2-chloro-3-nitrobenzene (B1291829) can be reduced using iron powder in an acidic medium to yield 3-bromo-2-chloroaniline, which can then be transformed into the required phenylhydrazine. nih.gov

The cyclization of these ortho-substituted phenylhydrazines is a critical step in forming the cinnoline core. For example, the Borsche synthesis involves the condensation of an arylhydrazine with an α-keto ester to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield a 4-hydroxycinnoline.

A crucial intermediate for the title compound is 4-hydroxycinnoline. The bromination of 4-hydroxycinnoline is a direct route to 3-bromo-4-hydroxycinnoline. This electrophilic substitution reaction typically occurs at the C-3 position of the cinnoline ring.

| Starting Material | Reagent(s) | Product | Reference(s) |

| p-Chloroaniline | Bromine | 3-Bromo-4-chloroaniline | nih.gov |

| 1-Bromo-2-chloro-3-nitrobenzene | Fe, acid | 3-Bromo-2-chloroaniline | nih.gov |

| 4-Hydroxycinnoline | Bromine | 3-Bromo-4-hydroxycinnoline |

Functionalization of Pyridazine and Pyridine Intermediates

Functionalized pyridazine and pyridine moieties can also serve as versatile precursors for the synthesis of cinnolines. The construction of the benzene (B151609) ring onto a pre-existing pyridazine or pyridine core offers an alternative synthetic strategy.

For instance, the synthesis of substituted pyridazine-3-carbonitriles can be achieved through various cyclization and functionalization reactions. nih.gov These nitriles can then be further elaborated to construct the fused benzene ring. Similarly, pyridine-3-carbonitrile (B1148548) derivatives are valuable starting materials. researchgate.net The functionalization of the pyridine ring, for example, through C-H activation or nucleophilic aromatic substitution, can introduce the necessary substituents for subsequent annulation to form the cinnoline skeleton. rsc.orgrsc.org

Microwave-assisted multi-component reactions have emerged as a powerful tool for the synthesis of densely functionalized pyridazines, which can be precursors to cinnolines. For example, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) can yield complex cinnoline structures. researchgate.net

Direct Cyclization Strategies for Cinnoline-3-carbonitrile Formation

Direct cyclization strategies offer a more convergent approach to the synthesis of the Cinnoline-3-carbonitrile scaffold, often involving the formation of multiple bonds in a single synthetic operation.

Diazo-Coupling and Cyclization Reactions (e.g., Richter Synthesis Modifications)

The Richter synthesis, in its classical form, provides a route to 4-hydroxycinnoline-3-carboxylic acids. wikipedia.org Modifications of this reaction can be employed to directly introduce the desired functionalities. The core of this reaction is the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline.

A key transformation for the synthesis of this compound involves the conversion of 3-bromo-4(1H)-cinnolinone. This intermediate can be reacted with copper(I) cyanide in pyridine to yield 1,4-dihydro-4-oxocinnoline-3-carbonitrile. rsc.org This cyanation step introduces the essential nitrile group at the C-3 position. The resulting 4-oxocinnoline can then be converted to the target 4-chloro derivative by treatment with a chlorinating agent like phosphoryl chloride. rsc.org

The Sandmeyer reaction, a well-established method for converting diazonium salts to various functional groups, can also be adapted for the synthesis of halogenated cinnolines. wikipedia.org For instance, a 3-aminocinnoline derivative could potentially be converted to a 3-bromocinnoline (B1602034) via a Sandmeyer-type reaction.

| Precursor | Reagent(s) | Product | Reference(s) |

| 3-Bromo-4(1H)-cinnolinone | CuCN, Pyridine | 1,4-Dihydro-4-oxocinnoline-3-carbonitrile | rsc.org |

| 1,4-Dihydro-4-oxocinnoline-3-carbonitrile | POCl₃ | This compound | rsc.org |

Cascade Annulation Reactions (e.g., Enaminone-based approaches)

Cascade or domino reactions provide an elegant and atom-economical approach to complex molecular architectures. In the context of cinnoline synthesis, enaminones have emerged as versatile building blocks.

A catalyst-free cascade annulation of enaminones with aryl diazonium tetrafluoroboronates has been developed for the synthesis of a diverse range of cinnoline derivatives. This reaction proceeds by heating the components in dimethyl sulfoxide (B87167) (DMSO) and offers a straightforward route to the cinnoline core. This methodology allows for the introduction of various substituents on the cinnoline ring, depending on the structure of the starting enaminone and aryl diazonium salt.

While this method provides a general route to cinnolines, its specific application to the synthesis of this compound would depend on the availability of suitably substituted enaminone and diazonium salt precursors. The enaminone would need to incorporate a precursor to the nitrile group, and the diazonium salt would need to be appropriately substituted to facilitate the formation of the chloro-substituted benzene ring of the cinnoline.

Multi-component reactions (MCRs) are another facet of cascade annulation strategies. The synthesis of quinoline (B57606) derivatives through MCRs is well-documented, and similar principles can be applied to cinnoline synthesis. rsc.org These reactions allow for the rapid assembly of complex heterocyclic systems from simple and readily available starting materials in a single pot.

Metal-Catalyzed Cyclizations (e.g., Rh(III)-catalyzed methods)

Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for the construction of the cinnoline core. These methods often proceed through C-H activation and annulation pathways, offering high efficiency and regioselectivity.

A notable Rh(III)-catalyzed method involves the cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes. acs.orgacs.org This approach provides a versatile route to a variety of substituted cinnolines and cinnolinium salts. acs.orgacs.org The reaction demonstrates a broad substrate scope and high stereoselectivity, utilizing readily available starting materials. acs.orgacs.org A key aspect of this methodology is the isolation of a five-membered rhodacycle intermediate, which provides crucial insight into the catalytic cycle. acs.orgacs.org

Another significant Rh(III)-catalyzed approach is the dehydrogenative C-H/N-H functionalization. rsc.org This has been successfully applied to construct complex fused cinnoline systems, such as phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines, by reacting N-phenyl phthalazine (B143731) or indazole with alkynes. rsc.org Furthermore, Rh(III)-catalyzed C-H functionalization of N-amino (hydrazine)-directed systems with α-diazo-β-ketoesters provides access to the cinnoline scaffold under mild conditions. acs.org This method proceeds via a proposed C-H activation/C-C coupling/intramolecular dehydration sequence. acs.org The utility of this method has been demonstrated on a gram scale, highlighting its practical applicability. acs.org

While not specific to this compound, these Rh(III)-catalyzed methods establish a strong foundation for accessing the core cinnoline structure, which can then be further functionalized. The choice of starting materials, such as appropriately substituted arylhydrazines and alkynes, could potentially lead to the direct or near-direct synthesis of the target molecule. Other transition metals like palladium and copper have also been employed in cinnoline synthesis through various C-H activation and cyclization strategies. nih.gov

Chlorination and Nitrile Introduction Strategies

The synthesis of this compound requires specific and efficient methods for introducing both the chlorine atom at the C4 position and the nitrile group at the C3 position of the cinnoline ring.

Regioselective Chlorination of Cinnoline Scaffolds

Achieving regioselective chlorination of heterocyclic compounds like cinnoline is a critical step. While the direct chlorination of the parent cinnoline at the C4 position is not extensively detailed in the provided results, general principles of electrophilic aromatic substitution and modern C-H functionalization techniques can be considered.

The reactivity of the cinnoline ring towards electrophiles is influenced by the two nitrogen atoms. The development of site-selective C-H chlorination methods offers a promising avenue. nih.govnih.gov These reactions often utilize specific reagents that can direct chlorination to a particular position based on steric and electronic factors. nih.gov For instance, methods using N-chloroamides have been shown to be effective for the site-selective chlorination of aliphatic C-H bonds and can tolerate unsaturation, which is relevant to aromatic systems. nih.gov

In the context of related heterocyclic systems, copper halides in ionic liquids have been used for the regioselective chlorination of unprotected anilines under mild conditions, which could potentially be adapted for cinnoline systems. bibliotek.dk Another approach could involve the synthesis of a 4-hydroxycinnoline precursor, which can then be converted to the 4-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). ijper.org

Cyanation Methods for Cinnoline Derivatives

The introduction of a nitrile group onto the cinnoline scaffold can be achieved through various cyanation methods. wikipedia.orgtaylorandfrancis.com Palladium-catalyzed cyanation of aryl halides is a well-established and versatile method. wikipedia.orgorganic-chemistry.org This would involve the synthesis of a 3-halo-4-chlorocinnoline intermediate, which could then undergo cyanation. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide. wikipedia.orgorganic-chemistry.org

The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classical method for aryl cyanation, and modern catalytic variants have been developed. wikipedia.org Nickel-catalyzed cyanations have also gained prominence as a more cost-effective alternative to palladium. wikipedia.orgorganic-chemistry.org

Another strategy is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide nucleophile. wikipedia.org This would require the synthesis of 3-amino-4-chlorocinnoline as a precursor.

The following table summarizes various cyanation methods applicable to aryl systems, which could be adapted for the synthesis of this compound.

| Cyanation Method | Catalyst/Reagent | Substrate | Key Features |

| Palladium-Catalyzed Cyanation | Pd catalysts, KCN/Zn(CN)₂ | Aryl halides/triflates | Broad substrate scope, mild conditions possible. organic-chemistry.org |

| Rosenmund-von Braun Reaction | CuCN | Aryl halides | Classical method, catalytic variants available. wikipedia.org |

| Nickel-Catalyzed Cyanation | Ni catalysts, Zn(CN)₂ | Aryl halides | Cost-effective alternative to palladium. organic-chemistry.org |

| Sandmeyer Reaction | NaNO₂, CuCN | Aryl amines | Requires amino precursor. wikipedia.org |

Green Chemistry Aspects and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this involves considering factors such as the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Microwave-assisted synthesis has been shown to be an efficient and green method for preparing polyfunctionally substituted cinnolines. researchgate.net This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

The development of one-pot, multi-component reactions is another key aspect of green synthesis. A study on the synthesis of 2-amino-4-arylquinoline-3-carbonitriles utilized ammonium (B1175870) chloride as an eco-friendly catalyst in ethanol, avoiding the need for costly and toxic catalysts and simplifying purification. researchgate.net Such methodologies could potentially be adapted for cinnoline synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chlorocinnoline 3 Carbonitrile

Reactivity at the Chloro Substituent (C4 Position)

The chlorine atom at the C4 position of the cinnoline (B1195905) ring is a labile leaving group, making this site the primary center of reactivity for nucleophilic displacement and cross-coupling reactions.

The electron-deficient nature of the cinnoline ring, further accentuated by the cyano group at the C3 position, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized Meisenheimer-type intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

The reaction of 4-chlorocinnoline-3-carbonitrile with oxygen-based nucleophiles such as alkoxides and phenoxides provides a direct route to the corresponding 4-alkoxy- and 4-aryloxycinnoline-3-carbonitriles. These reactions typically proceed under basic conditions, which serve to generate the more potent nucleophilic alkoxide or phenoxide species from the corresponding alcohol or phenol.

While specific literature examples for the reaction of this compound with a wide array of oxygen nucleophiles are not extensively documented, the general reactivity of activated chloroheterocycles suggests that these transformations are feasible and would likely proceed under standard SNAr conditions. For instance, the reaction of analogous chloroquinolines with sodium alkoxides or phenoxides in a suitable solvent like DMF or the parent alcohol at elevated temperatures typically affords the corresponding ether derivatives in good yields.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles (Analogous Systems)

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium Methoxide | Methanol | 4-Methoxycinnoline-3-carbonitrile |

| Ethoxide | Sodium Ethoxide | Ethanol | 4-Ethoxycinnoline-3-carbonitrile |

| Phenoxide | Sodium Phenoxide | DMF | 4-Phenoxycinnoline-3-carbonitrile |

Note: The data in this table is based on the expected reactivity of this compound by analogy to similar chloro-substituted nitrogen heterocycles, as specific experimental data for these exact reactions were not found in the reviewed literature.

This compound readily undergoes SNAr reactions with a variety of nitrogen nucleophiles, leading to the formation of a diverse range of 4-substituted amino, hydrazino, and azido (B1232118) derivatives. These products are often valuable intermediates in the synthesis of more complex heterocyclic systems.

Reactions with primary and secondary amines, such as aniline (B41778) and piperidine, typically proceed upon heating in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl. The reaction with hydrazine (B178648) hydrate (B1144303) is particularly facile and leads to the formation of 4-hydrazinylcinnoline-3-carbonitrile, a key precursor for the synthesis of fused pyrazolo[4,3-c]cinnoline systems. mdpi.com Furthermore, displacement of the chloro group with sodium azide (B81097) provides a route to 4-azidocinnoline-3-carbonitrile, which can be a versatile intermediate for the introduction of other functionalities.

Table 2: Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Hydrazine | Hydrazine hydrate | Not specified | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | Not specified | mdpi.com |

| Aniline | Aniline | Ethanol | 4-Anilinocinnoline-3-carbonitrile | Not specified | nih.gov |

| 4-Methoxyaniline | 4-Methoxyaniline | Ethanol | 4-(4-Methoxyanilino)cinnoline-3-carbonitrile | Not specified | nih.gov |

| Piperidine | Piperidine | Not specified | 4-(Piperidin-1-yl)cinnoline-3-carbonitrile | Not specified | rsc.org |

| Sodium Azide | Sodium Azide | DMF | 4-Azidocinnoline-3-carbonitrile | Not specified | rsc.org |

The reaction of this compound with carbanions derived from active methylene (B1212753) compounds provides an effective method for the formation of new carbon-carbon bonds at the C4 position. The electron-withdrawing groups flanking the methylene unit stabilize the negative charge, making these species potent nucleophiles in SNAr reactions.

A notable example is the reaction with malononitrile (B47326) in the presence of a base, which yields 3-cyanocinnolin-4-ylmalononitrile. mdpi.com This reaction highlights the ability of the activated C4 position to engage with soft carbon nucleophiles. Other active methylene compounds, such as ethyl cyanoacetate (B8463686) and diethyl malonate, are also expected to react in a similar fashion, providing access to a range of functionalized cinnoline derivatives.

Table 3: Nucleophilic Aromatic Substitution Reactions with Carbon Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Malononitrile | Malononitrile | Not specified | 3-Cyanocinnolin-4-ylmalononitrile | Not specified | mdpi.com | |

| Ethyl Cyanoacetate | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Ethyl 2-cyano-2-(3-cyanocinnolin-4-yl)acetate | Not specified | Analogous Reaction |

| Diethyl Malonate | Diethyl Malonate | Sodium Ethoxide | Ethanol | Diethyl 2-(3-cyanocinnolin-4-yl)malonate | Not specified | Analogous Reaction |

Note: The data for reactions with ethyl cyanoacetate and diethyl malonate is based on analogous reactions of other activated chloroheterocycles, as specific experimental data for these exact reactions with this compound were not found in the reviewed literature.

The chloro substituent at the C4 position also serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organic halide with an organoboron compound. While specific examples of the Suzuki-Miyaura coupling of this compound are not prominently reported in the literature, the reaction is widely applied to other chloro-substituted nitrogen heterocycles, suggesting its feasibility for this substrate.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst system is crucial for the successful coupling of often less reactive chloro-substrates. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of chloro-heterocycles. The successful application of this methodology would provide a versatile route to a wide array of 4-aryl- and 4-vinylcinnoline-3-carbonitriles.

Table 4: Representative Suzuki-Miyaura Coupling Reaction (Analogous System)

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 4-Phenylcinnoline-3-carbonitrile |

Note: The data in this table is based on a representative Suzuki-Miyaura coupling of an analogous chloro-substituted heterocycle, as specific experimental data for this exact reaction with this compound were not found in the reviewed literature.

Reductive Dehalogenation and Hydrogenation

The chlorine atom at C4 can be removed via reductive processes. Catalytic hydrogenation of this compound in the presence of a base does not lead to simple dehalogenation to form cinnoline-3-carbonitrile. Instead, it undergoes a reductive coupling reaction to yield 4,4′-bicinnolyl-3,3′-dicarbonitrile. rsc.org This outcome suggests a mechanism where initial reduction is followed by a coupling of the resulting radical or organometallic intermediates.

Under different conditions, such as using specific catalysts or hydrogen sources, simple reductive dehalogenation (hydrodechlorination) might be achievable. Furthermore, more forceful hydrogenation conditions could potentially lead to the saturation of the cinnoline heterocyclic ring system in addition to dehalogenation. commonorganicchemistry.com

Table 3: Reductive Pathways for this compound

| Reaction | Reagents/Conditions | Product |

| Reductive Coupling | Catalytic Hydrogenation (e.g., H₂/Pd), Base | 4,4′-Bicinnolyl-3,3′-dicarbonitrile rsc.org |

| Hypothetical Dehalogenation | H₂, Catalyst (e.g., Pd/C), Neutral/Acidic | Cinnoline-3-carbonitrile |

| Hypothetical Ring Hydrogenation | High pressure H₂, Harsh conditions | Tetrahydrocinnoline derivatives |

Reactivity at the Nitrile Group (C3 Position)

The carbon-nitrogen triple bond of the nitrile group is highly polarized and susceptible to a range of chemical transformations.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed to produce carboxylic acids. studymind.co.uk This transformation typically occurs in two stages, first yielding an amide intermediate which can sometimes be isolated. libretexts.orgbyjus.com The reaction can be catalyzed by either acid or base. byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating this compound with an aqueous acid (e.g., HCl) would protonate the nitrile nitrogen, increasing the electrophilicity of the carbon atom. lumenlearning.com Nucleophilic attack by water leads to an imidic acid, which tautomerizes to the more stable 4-chlorocinnoline-3-carboxamide. chemistrysteps.com Further hydrolysis of the amide under these conditions yields 4-chlorocinnoline-3-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis : Treatment with a strong base like sodium hydroxide (B78521) involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comlibretexts.org Protonation of the resulting intermediate by water forms the imidic acid, which then rearranges to the amide. Continued heating with the base hydrolyzes the amide to a carboxylate salt (e.g., sodium 4-chlorocinnoline-3-carboxylate) and releases ammonia (B1221849) gas. libretexts.org

Table 4: Products of Nitrile Group Hydrolysis

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₃O⁺, Δ) | 4-Chlorocinnoline-3-carboxamide | 4-Chlorocinnoline-3-carboxylic Acid |

| Basic (e.g., NaOH, H₂O, Δ) | 4-Chlorocinnoline-3-carboxamide | Sodium 4-chlorocinnoline-3-carboxylate |

Reduction to Amines and Imines

The nitrile group can be reduced to a primary amine. This is a common and useful transformation in organic synthesis. chemguide.co.uk

Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as ether or THF readily reduce the nitrile. studymind.co.uklibretexts.orgchemguide.co.uk The reaction involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org An aqueous workup then protonates the intermediate to give the primary amine, (4-chlorocinnolin-3-yl)methanamine.

Catalytic Hydrogenation : The nitrile can also be reduced using hydrogen gas (H₂) with a metal catalyst such as Raney nickel, platinum, or palladium. studymind.co.ukchemguide.co.uk This method is often preferred in industrial settings. To prevent the formation of secondary and tertiary amine by-products, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

The reduction proceeds through an imine intermediate, which is further reduced under the reaction conditions to the amine and is generally not isolated. libretexts.org

Table 5: Reagents for the Reduction of the Nitrile Group

| Method | Reagent(s) | Product |

| Hydride Reduction | 1. LiAlH₄ in ether/THF; 2. H₂O workup | (4-Chlorocinnolin-3-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pt, Pd) | (4-Chlorocinnolin-3-yl)methanamine |

| Borane Reduction | BH₃·THF or BH₃·SMe₂ | (4-Chlorocinnolin-3-yl)methanamine |

Cycloaddition Reactions (e.g., [3+2] cycloadditions with azides for tetrazoles)

The nitrile group can act as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azide ions (a 1,3-dipole) to form tetrazoles. researchgate.net This reaction is a highly efficient way to convert a nitrile into a bioisosterically equivalent tetrazole ring, a common moiety in medicinal chemistry.

Reacting this compound with an azide source, such as sodium azide (NaN₃), often with a Lewis acid catalyst like zinc chloride or an ammonium salt like ammonium chloride, would yield 3-(1H-tetrazol-5-yl)-4-chlorocinnoline. The mechanism is a concerted [3+2] cycloaddition where the azide adds across the carbon-nitrogen triple bond to form the five-membered aromatic tetrazole ring. researchgate.netuchicago.edu Other 1,3-dipoles, such as nitrile oxides, can also undergo cycloaddition with nitriles to form different five-membered heterocycles like oxadiazoles. youtube.com

Table 6: [3+2] Cycloaddition for Tetrazole Synthesis

| Dipolarophile | 1,3-Dipole Source | Additive/Catalyst | Product |

| This compound | Sodium Azide (NaN₃) | NH₄Cl or ZnCl₂ | 3-(1H-Tetrazol-5-yl)-4-chlorocinnoline |

Nitrile as a Radical Acceptor in Cascade Reactions

While specific studies on this compound serving as a radical acceptor in cascade reactions are not extensively documented in readily available literature, the inherent reactivity of the nitrile group suggests its potential to participate in such transformations. The cyano group is a valuable and versatile functional group in organic synthesis, capable of undergoing various transformations, including acting as a radical acceptor. researchgate.netacs.org In radical cascade reactions, a radical species can add to the carbon atom of the nitrile, leading to the formation of a new carbon-centered radical. This intermediate can then participate in subsequent cyclization or intermolecular reactions, allowing for the rapid construction of complex molecular architectures.

The general mechanism for a nitrile group acting as a radical acceptor involves the addition of a radical to the π-system of the C≡N bond. This addition generates a nitrogen-centered radical anion, which can then be protonated or participate in further reactions. The feasibility of such a reaction with this compound would depend on the specific radical generated and the reaction conditions employed. The electron-withdrawing nature of the cinnoline ring system could potentially influence the reactivity of the nitrile group in such radical processes.

Reactivity of the Cinnoline Heterocyclic Core

The cinnoline ring system, a benzo-fused pyridazine (B1198779), possesses a unique electronic structure that dictates its reactivity towards various reagents. The presence of two adjacent nitrogen atoms in the heterocyclic ring significantly influences the electron density distribution across the entire molecule, impacting its susceptibility to electrophilic and nucleophilic attack, as well as its behavior in oxidation-reduction reactions.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. pnrjournal.comnih.govmdpi.commdpi.com In the case of this compound, the benzene portion of the molecule is the primary site for EAS reactions. The directing effect of the fused pyridazine ring and the substituents on the cinnoline core will determine the regioselectivity of the substitution. The cinnoline ring itself is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene.

The two nitrogen atoms in the cinnoline ring exert a deactivating effect on the attached benzene ring through their inductive electron withdrawal. Furthermore, the chloro and cyano groups at positions 4 and 3, respectively, are also electron-withdrawing, further deactivating the entire ring system. In general, electrophilic substitution on deactivated rings requires harsher reaction conditions. The substitution pattern will be directed to the positions least deactivated by the electron-withdrawing groups. For the cinnoline ring system, electrophilic attack typically occurs at the 5- and 8-positions.

Oxidation and Reduction Chemistry of the Cinnoline System

The nitrogen atoms in the cinnoline ring are susceptible to oxidation, typically with peracids, to form N-oxides. Studies on the N-oxidation of 4-chlorocinnoline (B183215) have shown that the reaction can lead to the formation of cinnoline-1-oxide or cinnoline-2-oxide, or a mixture of both. nih.gov The position of oxidation is influenced by the electronic effects of the substituents on the ring.

The reduction of the cinnoline ring system can proceed through various pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation of this compound in the presence of a base has been reported to yield 4,4′-bicinnolyl-3,3′-dicarbonitrile. This suggests a reductive coupling reaction where the chloro group is removed, and two cinnoline radicals combine. Other reducing agents can lead to the reduction of the N=N double bond, yielding 1,4-dihydrocinnoline (B8695256) derivatives. The choice of catalyst and reaction parameters is crucial in directing the outcome of the reduction.

Ring-Opening and Rearrangement Pathways

Under certain conditions, the cinnoline ring system can undergo ring-opening or rearrangement reactions. While specific examples for this compound are not prominently detailed, related heterocyclic systems are known to undergo such transformations. For instance, the reduction of some cinnoline derivatives can lead to the formation of indoles through a reductive rearrangement. This typically involves the initial formation of a 1,4-dihydrocinnoline, which can then undergo a more complex series of bond cleavages and formations. The presence of the nitrile and chloro substituents on this compound would likely influence the feasibility and outcome of such ring-opening and rearrangement pathways.

Multi-functional Reactivity and Chemo-, Regio-, and Stereoselectivity Studies

The presence of multiple reactive sites in this compound—the C4-chloro, C3-nitrile, and the cinnoline ring—allows for a variety of transformations and raises important questions of selectivity.

Chemoselectivity is paramount when considering reactions with nucleophiles. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group. This makes the displacement of the chloride ion a facile process. Indeed, this compound readily reacts with a range of nucleophiles. For instance, reaction with thiourea (B124793) leads to the formation of 1,4-dihydro-4-thioxocinnoline-3-carbonitrile.

Regioselectivity is a key consideration in both nucleophilic and electrophilic reactions. In nucleophilic substitutions, the attack is highly regioselective at the C4 position. In electrophilic aromatic substitution on the benzene ring, as discussed earlier, the substitution is expected to be directed to the C5 and C8 positions.

Stereoselectivity becomes relevant in reactions that create new stereocenters. For example, in the reaction with carbanions, such as those derived from malononitrile, the addition to the C4 position could potentially create a chiral center if the substituent being introduced is appropriate. However, detailed stereochemical studies on the reactions of this compound are not widely reported.

Condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the cinnoline core, demonstrating the utility of this compound as a building block in heterocyclic synthesis. A notable example is the reaction with hydrazine and substituted hydrazines, which yields 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline and its derivatives. Similarly, reaction with methyl thioglycolate results in the formation of methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. These reactions showcase the ability to selectively target the C4 position and utilize the nitrile group in subsequent cyclization steps.

| Reagent | Product | Reaction Type |

| Thiourea | 1,4-Dihydro-4-thioxocinnoline-3-carbonitrile | Nucleophilic Aromatic Substitution |

| Malononitrile (carbanion) | 3-Cyanocinnolin-4-ylmalononitrile | Nucleophilic Aromatic Substitution |

| Hydrazine | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | Nucleophilic Aromatic Substitution / Condensation |

| Methyl thioglycolate | Methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate | Nucleophilic Aromatic Substitution / Condensation |

| Base (in catalytic hydrogenation) | 4,4′-Bicinnolyl-3,3′-dicarbonitrile | Reductive Coupling |

Applications of 4 Chlorocinnoline 3 Carbonitrile As a Synthetic Building Block

Construction of Novel Polycyclic and Fused Heterocyclic Systems

A key application of 4-Chlorocinnoline-3-carbonitrile lies in its use as a precursor for the synthesis of fused heterocyclic systems, where additional rings are built onto the cinnoline (B1195905) framework. This approach has led to the discovery of new chemical entities with diverse and often significant biological activities.

One of the most well-documented applications of this compound is in the synthesis of pyrazolocinnolines. The reaction with hydrazine (B178648) and its substituted derivatives provides a direct route to 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines and related compounds. rsc.org This condensation reaction proceeds through the displacement of the chlorine atom by the hydrazine nucleophile, followed by an intramolecular cyclization involving the nitrile group.

The general reaction scheme involves the treatment of this compound with a hydrazine derivative in a suitable solvent. The specific nature of the substituent on the hydrazine can be varied to produce a library of pyrazolocinnoline analogues. These compounds are of significant interest due to their potential as bioactive molecules. For instance, certain pyrazolo[4,3-c]cinnoline derivatives have been investigated for their anti-inflammatory properties. nih.gov

Table 1: Synthesis of Pyrazolocinnoline Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate (B1144303) | 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline |

| This compound | Phenylhydrazine (B124118) | 2-phenyl-2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline |

While direct synthesis of pyridocinnolines from this compound is less commonly reported, the cinnoline scaffold itself is a key component of this fused system. General strategies for the synthesis of pyridocinnolines often involve the construction of the cinnoline ring as a final step. However, the reactivity of this compound suggests its potential as a starting material in multi-step sequences to access these structures. For example, the chlorine atom could be displaced by a suitable nucleophile that contains a latent pyridine (B92270) precursor, which could then be cyclized in a subsequent step.

The versatility of this compound extends to the synthesis of other fused nitrogen-containing heterocycles, such as triazolocinnolines and pyrimidocinnolines.

For the synthesis of triazolo[4,3-c]cinnolines , a common strategy involves the reaction of a 4-hydrazinylcinnoline (B2833958) derivative with a one-carbon synthon. While not a direct reaction of this compound, the chloro group can be readily converted to a hydrazinyl group, thus making it a viable precursor.

The synthesis of pyrimido[5,4-c]cinnolines has been achieved through various synthetic routes. researchgate.net Although direct condensation of this compound to form the pyrimidine (B1678525) ring is not extensively documented, its derivatives serve as key intermediates. For instance, 4-aminocinnoline-3-carboxamides, which can be conceptually derived from this compound, are precursors to pyrimido[5,4-c]cinnolinones. researchgate.net These compounds have shown potential as antiplatelet agents. researchgate.net

Design and Synthesis of Chemically Diverse Cinnoline Analogues

The reactive chlorine atom at the 4-position of this compound is readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This has been extensively exploited to create a diverse library of cinnoline analogues with varied electronic and steric properties.

Condensation reactions with carbanions, for instance, lead to the formation of products like 3-cyanocinnolin-4-ylmalononitrile. rsc.org Reaction with thiourea (B124793) yields 1,4-dihydro-4-thioxocinnoline-3-carbonitrile, and with methyl thioglycolate, it produces methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. rsc.org These transformations highlight the utility of this compound in generating novel thieno-fused cinnolines and other substituted derivatives.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization and the development of new bioactive compounds.

Development of Complex Molecular Architectures through Iterative Transformations

While specific examples of multi-step syntheses of highly complex natural products starting from this compound are not prevalent in the literature, its role as a versatile building block lends itself to iterative synthetic strategies. The sequential functionalization of the chloro and nitrile groups allows for a programmed approach to building molecular complexity. chemrxiv.org

A hypothetical iterative approach could involve:

Nucleophilic displacement of the chlorine atom to introduce a key side chain.

Transformation of the nitrile group into another functional group (e.g., amide, carboxylic acid).

Further elaboration of the introduced side chain or the newly formed functional group.

This step-wise approach allows for the controlled construction of complex molecules where the cinnoline core serves as a central scaffold. The development of such programmed C-H functionalization strategies on related quinoline (B57606) systems demonstrates the potential for similar applications with cinnoline derivatives. chemrxiv.org

Role in Scaffold Diversity and Privileged Structures in Chemical Research

The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The ability to readily diversify the cinnoline core using precursors like this compound is therefore of significant importance.

The 4-substituted cinnoline-3-carbonitrile framework itself is a key feature in a number of biologically active compounds. For example, derivatives of 4-aminocinnoline-3-carboxamide (B1596795) have been investigated as potent and selective benzodiazepine (B76468) receptor agonists. researchgate.net The related 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has been successfully employed in the design of potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov This highlights the potential of the cinnoline-3-carbonitrile moiety in the development of targeted therapeutics.

The diverse biological activities reported for cinnoline derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore the value of this scaffold in generating chemical diversity for biological screening. nih.gov The accessibility of a wide range of analogues from this compound solidifies its role as a key contributor to scaffold diversity in modern chemical research.

Advanced Spectroscopic and Structural Characterization of 4 Chlorocinnoline 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

The ¹H NMR spectrum of 4-Chlorocinnoline-3-carbonitrile provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) of the aromatic protons are characteristic of the substituted cinnoline (B1195905) ring system. Analysis of the spectrum reveals the precise arrangement of the hydrogen atoms on the benzo-fused portion of the molecule.

The aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) give rise to a complex pattern of signals due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the nitrogen atoms in the cinnoline core.

Detailed analysis of a 400 MHz ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides the following assignments. hmdb.ca The proton at the 8-position (H-8) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing nature of the heterocyclic ring, thus appearing at the lowest field. Conversely, the other protons of the benzene ring appear at slightly higher fields. The coupling patterns, such as doublet of doublets or triplets, arise from the interactions between adjacent protons and are crucial for unambiguous assignment.

The synthesis of this compound is achieved through the reaction of 3-bromo-4(1H)-cinnolinone with copper(I) cyanide, followed by treatment with phosphoryl chloride. rsc.org The structural confirmation of this product relies heavily on spectroscopic data, including ¹H NMR.

Below is a table summarizing the experimental ¹H NMR spectral data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.34 | d | 8.8 |

| H-6 | 7.91 | ddd | 8.8, 7.2, 1.5 |

| H-7 | 8.05 | ddd | 8.5, 7.2, 1.3 |

| H-8 | 8.55 | dd | 8.5, 1.5 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chlorocinnoline-3-carbonitrile, and how are they validated?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from quinoline or cinnoline precursors. A standard route includes:

Nitration : Introduction of a nitro group using concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration .

Chlorination : Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro substituent .

Cyanidation : Incorporation of the carbonitrile group via nucleophilic substitution with sodium cyanide or cyanide derivatives .

- Validation : Intermediate and final products are characterized using ¹H/¹³C NMR (e.g., δ ~7.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 233.61) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms substitution patterns. For example, the carbonitrile group (C≡N) deshields adjacent protons, shifting their signals downfield .

- X-ray Crystallography : Resolves molecular geometry using programs like SHELXL for refinement. Discrepancies in bond lengths (e.g., C-Cl: ~1.73 Å) are resolved by cross-validating with density functional theory (DFT) calculations .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₄ClN₃O₂) and detects fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Drug Discovery : Serves as a scaffold for antimicrobial and anticancer agents due to its nitroquinoline core, which intercalates DNA or inhibits topoisomerases .

- Material Science : Functionalization of the carbonitrile group enables coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

- Chemical Biology : Used in photoaffinity labeling to study protein-ligand interactions via its reactive chloro and nitrile groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for the nitration step in synthesizing this compound?

- Methodological Answer :

- Variables : Temperature control (0–5°C), acid ratio (HNO₃:H₂SO₄ = 1:3), and reaction time (2–4 hrs) minimize byproducts like dinitro derivatives .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks reaction progress.

- Yield Improvement : Quenching with ice-water and recrystallization from ethanol enhances purity (>95%) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Multi-Software Validation : Refine structures using SHELXL and ORTEP-III , comparing residual factors (R₁ < 0.05). Discrepancies in torsion angles (e.g., C3-C4-C5-N1) are resolved via Hirshfeld surface analysis .

- Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen bonding networks or polymorphism .

Q. How does computational modeling aid in understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict electrophilic regions (e.g., nitrile carbon) using Mulliken charges. For example, the LUMO at -1.8 eV indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for SNAr mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.